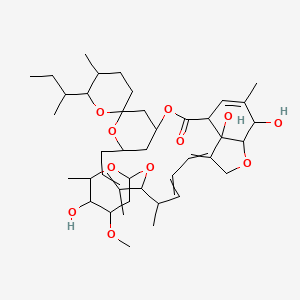
DihydroaverMectin B1 Monosaccharide, IverMectin B1 Monosaccharide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DihydroaverMectin B1 Monosaccharide, also known as IverMectin B1 Monosaccharide, is a derivative of the well-known antiparasitic agent, Ivermectin. This compound is part of the avermectin family, which are macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. Ivermectin itself is a mixture of two homologous compounds, 22,23-dihydroavermectin B1a and 22,23-dihydroavermectin B1b . The monosaccharide form is obtained by selective hydrolysis of the terminal saccharide unit of Ivermectin .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of DihydroaverMectin B1 Monosaccharide involves the selective hydrolysis of the terminal saccharide unit of Ivermectin. This process can be achieved using specific hydrolytic enzymes or chemical reagents under controlled conditions . The reaction typically requires mild acidic or basic conditions to ensure selective cleavage without degrading the macrocyclic lactone structure.
Industrial Production Methods
Industrial production of DihydroaverMectin B1 Monosaccharide follows a similar approach but on a larger scale. The process involves the fermentation of Streptomyces avermitilis to produce Ivermectin, followed by selective hydrolysis to obtain the monosaccharide derivative . The fermentation process is optimized to maximize yield and purity, and the hydrolysis step is carefully controlled to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions
DihydroaverMectin B1 Monosaccharide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the double bonds within the macrocyclic lactone ring.
Substitution: Substitution reactions can occur at specific positions on the lactone ring or the monosaccharide unit.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce saturated lactone rings. Substitution reactions can introduce new functional groups, enhancing the compound’s biological activity or stability .
科学的研究の応用
DihydroaverMectin B1 Monosaccharide has a wide range of scientific research applications:
作用機序
The mechanism of action of DihydroaverMectin B1 Monosaccharide involves binding to glutamate-gated chloride channels in the nervous systems of parasites. This binding leads to an influx of chloride ions, causing hyperpolarization and paralysis of the parasite . The compound also interacts with other molecular targets, such as GABA-gated chloride channels, enhancing its antiparasitic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other members of the avermectin family, such as:
- Avermectin B1a
- Avermectin B1b
- Doramectin
- Eprinomectin
- Selamectin
Uniqueness
DihydroaverMectin B1 Monosaccharide is unique due to its selective hydrolysis, which modifies its pharmacokinetic properties and enhances its specificity for certain molecular targets . This makes it a valuable tool for studying the structure-activity relationships of avermectins and developing new therapeutic agents .
特性
分子式 |
C41H62O11 |
|---|---|
分子量 |
730.9 g/mol |
IUPAC名 |
6'-butan-2-yl-21,24-dihydroxy-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3 |
InChIキー |
IDRWWNAYSYRQBV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


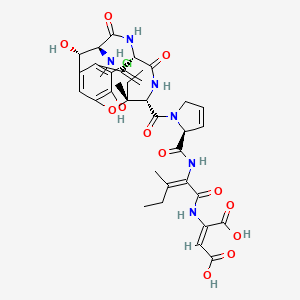
![3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B10764632.png)
![N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B10764644.png)
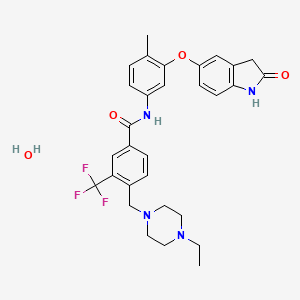
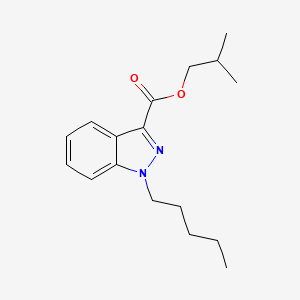
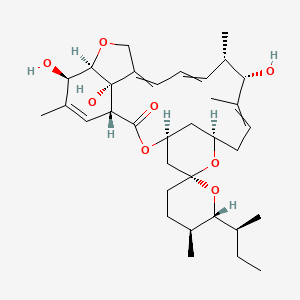
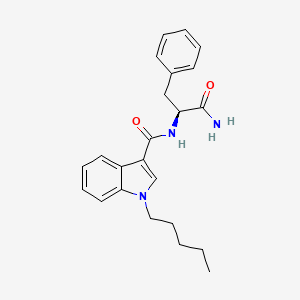
![(1S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764694.png)
![3-(2-{[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxo-1H-pyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid hydrochloride](/img/structure/B10764698.png)


![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B10764712.png)
![2-methoxy-3,5-dimethyl-6-[(2R)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764720.png)

